molecular formula C19H24N6 B2869078 N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine CAS No. 1251578-77-4

N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine

Cat. No.: B2869078
CAS No.: 1251578-77-4
M. Wt: 336.443
InChI Key: WMQHBUIEBZNQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic purine derivative intended for research and experimental use only. It is not for diagnostic or therapeutic use in humans or animals. Purine analogues are of significant interest in scientific discovery due to their role in cellular processes. Researchers utilize such compounds in various fields, including medicinal chemistry and oncology, to explore structure-activity relationships and develop novel therapeutic agents. For instance, structurally related purine compounds have been investigated as potential kinase inhibitors in cancer research , while other trisubstituted purine analogs have demonstrated cytotoxic activity in assays against human cancer cell lines . This compound is characterized by its specific substitution at the 2- and 6- positions of the purine scaffold. As with all research chemicals, this product requires proper handling and storage according to safety data sheets. It is the responsibility of the researcher to conduct all necessary experiments in compliance with their institution's safety protocols and applicable local regulations.

Properties

IUPAC Name

N-(4-butylphenyl)-6-pyrrolidin-1-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-2-3-6-14-7-9-15(10-8-14)22-19-23-17-16(20-13-21-17)18(24-19)25-11-4-5-12-25/h7-10,13H,2-6,11-12H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHBUIEBZNQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)N4CCCC4)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic compound that belongs to the purine derivative class. Its structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C15H20N6C_{15}H_{20}N_{6} with a molecular weight of 284.36 g/mol. The compound features a purine base, which is known for its role in various biological processes.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosa3.125 - 100
Candida albicans16.69 - 78.23

Anticancer Activity

This compound has been studied for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Adenosine Receptors : Similar purine derivatives have shown affinity for adenosine receptors, which play critical roles in cellular signaling and can influence tumor growth and metastasis.
  • Histone Methyltransferases : The compound may also act as an inhibitor of histone methyltransferases, enzymes involved in epigenetic regulation that are often dysregulated in cancer .

Study on Antimicrobial Efficacy

A study conducted on pyrrolidine derivatives, including this compound, highlighted their effectiveness against resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against multi-drug resistant strains .

Study on Cancer Cell Lines

In another study, this compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The compound exhibited significant cytotoxicity with IC50 values suggesting effective inhibition of cell growth at low concentrations .

Comparison with Similar Compounds

Key Structural Features :

  • 6-position : The pyrrolidin-1-yl substituent offers conformational flexibility and basicity, which may influence solubility and target engagement.
  • N9 position : The unsubstituted 9H configuration distinguishes it from N9-alkylated analogs (e.g., 9-butyl or 9-hexyl derivatives), which are common in antitumor agents .

Comparison with Similar Compounds

Purine derivatives are extensively modified to optimize pharmacological properties. Below, “N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine” is compared with structurally related compounds in terms of substituents, biological activity, and physicochemical properties.

Structural and Functional Analogues

Compound Name 2-Position Substituent 6-Position Substituent Biological Activity/Application Molecular Weight Melting Point (°C) References
Target Compound 4-butylphenyl Pyrrolidin-1-yl Inferred: Kinase inhibition ~348.44* N/A N/A
4f (N-cyclohexyl-9-hexyl-...) 4-(Trifluoromethoxy)phenyl Cyclohexyl Smoothened antagonist (antitumor) N/A 84–86
NU6300 4-(Vinylsulfonyl)phenyl Cyclohexylmethoxy Irreversible CDK2 inhibitor N/A N/A
1d (6-(pyrrolidin-1-yl)-9H-purine) H Pyrrolidin-1-yl Synthetic intermediate ~188.21 N/A
N-(4-Fluorophenyl)-6-morpholino-... 4-Fluorophenyl Morpholino Not specified (structural analog) 314.32 N/A
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-... 4-Methoxybenzyl Chloro Synthetic derivative 331.80 N/A

*Calculated molecular weight based on formula C19H24N6.

Key Observations:

Substituent Diversity at 6-Position: The target compound’s pyrrolidin-1-yl group contrasts with trifluoromethoxy phenyl (4f), cyclohexylmethoxy (NU6300), and morpholino () groups. Pyrrolidine’s smaller size and basicity may favor different binding interactions compared to bulkier or electron-withdrawing substituents .

Impact of N9 Substitution :

  • Compounds like 4f and 4g feature N9-alkyl chains (hexyl, butyl), which enhance lipophilicity and membrane permeability, critical for antitumor activity . The target compound’s unsubstituted N9 position may limit cellular uptake compared to these analogs.

Biological Activity: NU6300 and NU6155 () demonstrate nanomolar CDK2 inhibition via covalent binding, highlighting the importance of vinyl sulfone or methylsulfonyl groups at the 4-position. The target compound lacks these electrophilic moieties, suggesting non-covalent or weaker inhibition . 4f–4k () show antitumor activity as Smoothened antagonists, with trifluoromethoxy groups contributing to potency. The target’s pyrrolidine may offer alternative binding modes but requires empirical validation .

Physicochemical Properties

  • Melting Points: Alkyl-substituted analogs (e.g., 4f: 84–86°C, 4g: 88–89°C) exhibit higher melting points than halogenated or morpholino derivatives, likely due to stronger intermolecular forces .
  • Molecular Weight : The target compound (~348 g/mol) falls within the typical range for purine-based drug candidates, balancing bioavailability and target engagement .

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